REACTION_CXSMILES
|
S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.CN(C)[C:18](=[O:21])[CH:19]=[CH2:20].[S:23]1[CH:27]=[CH:26][CH:25]=[CH:24]1.C(=O)([O-])[O-].[K+].[K+]>ClCCCl>[S:23]1[CH:27]=[CH:26][C:25]2[C:18](=[O:21])[CH2:19][CH2:20][C:24]1=2 |f:3.4.5|
|
Name
|
|
Quantity
|
84.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
CN(C(C=C)=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2700 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for seven hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted two times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The compound was purified by silica gel chromatography with ethyl acetate/hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C=C1)C(CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |